molecular formula C9H8Cl2O3 B6296399 Methyl 2,3-dichloro-6-methoxybenzoate CAS No. 2179038-35-6

Methyl 2,3-dichloro-6-methoxybenzoate

Cat. No.: B6296399
CAS No.: 2179038-35-6
M. Wt: 235.06 g/mol
InChI Key: XXQOXAXFFABJDK-UHFFFAOYSA-N
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Description

Methyl 2,3-dichloro-6-methoxybenzoate is a chemical compound with the molecular formula C9H8Cl2O3 and a molecular weight of 235.06 g/mol. It belongs to the group of esters and is known for its unique chemical properties and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of Methyl 2,3-dichloro-6-methoxybenzoate typically involves the esterification of 2,3-dichloro-6-methoxybenzoic acid with methanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Methyl 2,3-dichloro-6-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced derivatives.

Common reagents used in these reactions include strong nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2,3-dichloro-6-methoxybenzoate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is used in biological studies to investigate its effects on different biological systems and pathways.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,3-dichloro-6-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical and physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Methyl 2,3-dichloro-6-methoxybenzoate can be compared with other similar compounds such as:

    Methyl 2,3-dichlorobenzoate: Similar in structure but lacks the methoxy group.

    Methyl 2,3-dichloro-4-methoxybenzoate: Similar in structure but has the methoxy group at a different position.

    Methyl 2,3-dichloro-5-methoxybenzoate: Similar in structure but has the methoxy group at a different position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

methyl 2,3-dichloro-6-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3/c1-13-6-4-3-5(10)8(11)7(6)9(12)14-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQOXAXFFABJDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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